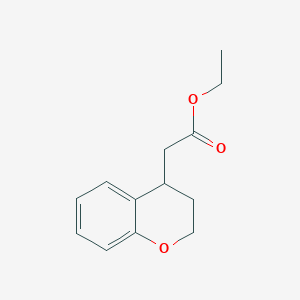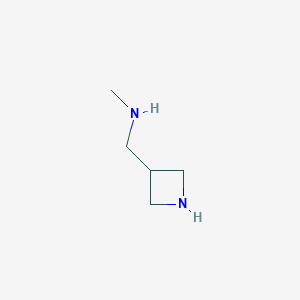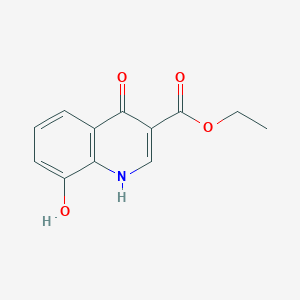
1,6,7,10-テトラメチルフルオランテン
概要
説明
1,6,7,10-Tetramethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural and electronic properties. It is a derivative of fluoranthene, characterized by the presence of four methyl groups at positions 1, 6, 7, and 10 on the fluoranthene skeleton.
科学的研究の応用
1,6,7,10-Tetramethylfluoranthene has a wide range of scientific research applications, including:
作用機序
Target of Action
The primary target of 1,6,7,10-Tetramethylfluoranthene (FLR) is the optical absorption in organic semiconductors . This compound acts as a non-fullerene electron acceptor when blended with poly(3-hexylthiophene) (P3HT), an electron donor .
Mode of Action
The absorption by the semiconductors generates excitons, which dissociate into free charge carriers, resulting in energy conversion . The FLR-P3HT blend shows efficient charge separation from the donor and acceptor .
Biochemical Pathways
The charge generation in the P3HT:FLR blend proceeds on a picosecond (ps) time scale, which implies good intermixing of the components . The non-halogenated solvents influence this aggregation behavior and higher conjugation lengths with higher photoluminescence quenching contribute to the higher charge generation .
Result of Action
The enhanced polaron population in P3HT with the addition of FLR illustrates the importance of this acceptor material in the blend . The conventional OSC device structure employing a blend of P3HT:FLR gives a power conversion efficiency (PCE) of up to 0.71% with an open circuit voltage (VOC) of 0.52 V and a fill factor (FF) of 44.89% .
Action Environment
The action, efficacy, and stability of 1,6,7,10-Tetramethylfluoranthene are influenced by environmental factors such as the type of solvent used. For instance, non-halogenated solvents have been shown to influence the aggregation behavior of the compound . Furthermore, the significant stability of the device, even after 60 hours in open air, demonstrates that this molecule shows promising output .
生化学分析
Biochemical Properties
The biochemical properties of 1,6,7,10-Tetramethylfluoranthene are not well-studied. It has been used as a non-fullerene electron acceptor in organic solar cells . The molecule has a high absorption range and an appropriate band gap, which is compatible with poly (3-hexylthiophene-2,5-diyl) (P3HT) as a donor .
Cellular Effects
The cellular effects of 1,6,7,10-Tetramethylfluoranthene are not well-documented. It has been shown to have efficient charge separation from the donor and acceptor in organic solar cells .
Molecular Mechanism
The molecular mechanism of 1,6,7,10-Tetramethylfluoranthene is not well-understood. It has been studied for its role as a non-fullerene electron acceptor in organic solar cells . The charge generation in the P3HT:1,6,7,10-Tetramethylfluoranthene blend proceeds on a picosecond time scale, which implies good intermixing of the components .
Temporal Effects in Laboratory Settings
The stability of 1,6,7,10-Tetramethylfluoranthene in laboratory settings is not well-documented. It has been shown to have significant stability in organic solar cells, even after 60 hours in open air .
準備方法
Synthetic Routes and Reaction Conditions
1,6,7,10-Tetramethylfluoranthene can be synthesized through various synthetic routes. One common method involves the condensation of 2,7-dimethyl-acenaphthenequinone with 3-pentanone, followed by a Diels–Alder reaction with acetylenes and subsequent decarbonylation . Another approach involves the Diels–Alder reaction between cyclopentadienone and norbornadiene, followed by carbon monoxide extrusion and a retro-Diels–Alder reaction .
Industrial Production Methods
While specific industrial production methods for 1,6,7,10-tetramethylfluoranthene are not extensively documented, the scalability of the synthetic routes mentioned above suggests that large-scale production is feasible. The compound’s solubility and stability make it suitable for solution-processable applications, which is advantageous for industrial production .
化学反応の分析
Types of Reactions
1,6,7,10-Tetramethylfluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluoranthenes.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the fluoranthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted fluoranthenes, hydrofluoranthenes, and quinones, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Fluoranthene: The parent compound, lacking the four methyl groups, has different solubility and electronic properties.
1,2,3,4-Tetramethylfluoranthene: Another tetramethyl derivative with methyl groups at different positions, leading to variations in reactivity and applications.
Benzo[j]fluoranthene: A benzofluoranthene derivative with additional benzene rings, affecting its photophysical properties.
Uniqueness
1,6,7,10-Tetramethylfluoranthene is unique due to its specific methylation pattern, which enhances its solubility and stability. This makes it particularly suitable for solution-processable applications in organic electronics, distinguishing it from other fluoranthene derivatives .
特性
IUPAC Name |
1,6,7,10-tetramethylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKKYAYAELBEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568945 | |
| Record name | 1,6,7,10-Tetramethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138955-77-8 | |
| Record name | 1,6,7,10-Tetramethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



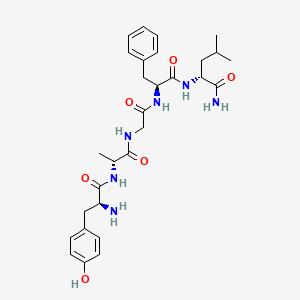
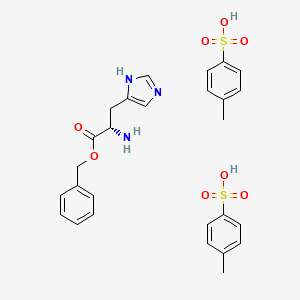
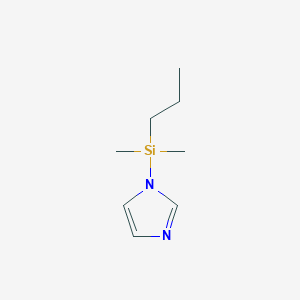
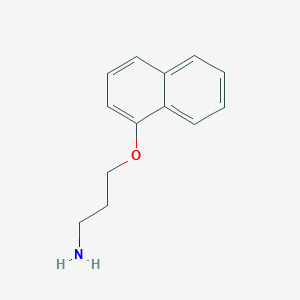
![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)
